N-(2,6-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
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Description
N-(2,6-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C23H24N6O2S and its molecular weight is 448.55. The purity is usually 95%.
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Biological Activity
N-(2,6-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article examines its structure, synthesis, and various biological effects based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H24N6O2S with a molecular weight of 448.5 g/mol. The structure features a quinoxaline ring fused with a triazole ring and includes a thiomorpholino group and an acetamide moiety.
Property | Value |
---|---|
Molecular Formula | C23H24N6O2S |
Molecular Weight | 448.5 g/mol |
CAS Number | 1189911-61-2 |
Synthesis
The synthesis of this compound typically involves cyclization reactions between substituted anilines and triazole precursors. While specific synthetic pathways for this compound are not extensively documented, similar derivatives have been synthesized using microwave-assisted methods and copper-catalyzed reactions to facilitate C–C bond formation .
Anticancer Activity
Recent studies have indicated that compounds related to triazoloquinoxalines exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated that certain analogs possess IC50 values in the low micromolar range against MCF-7 (breast cancer) cells .
COX Inhibition
The compound has also been evaluated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in inflammatory processes and pain pathways. Preliminary data suggest that related compounds exhibit selective COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM . This activity could position this compound as a candidate for anti-inflammatory therapies.
Case Studies
Case Study 1: Anticancer Efficacy
A study involving the evaluation of triazoloquinoxaline derivatives revealed that modifications at the thiomorpholino position significantly enhanced anticancer activity. Compounds exhibiting structural similarities to this compound were subjected to cytotoxicity tests against several cancer cell lines. Results indicated a correlation between structural modifications and increased potency against cancer cells .
Case Study 2: Anti-inflammatory Potential
Another investigation assessed the anti-inflammatory properties of triazoloquinoxaline derivatives in animal models. The study found that compounds with structural features similar to this compound exhibited significant reductions in inflammation markers when compared to standard anti-inflammatory drugs .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15-6-5-7-16(2)20(15)25-19(30)14-28-23(31)29-18-9-4-3-8-17(18)24-21(22(29)26-28)27-10-12-32-13-11-27/h3-9H,10-14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTVCWVIPAYODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCSCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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